GSK2837808A
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Overview
Description
GSK2837808A is a potent and selective inhibitor of lactate dehydrogenase A (LDHA). It has shown significant efficacy in inhibiting lactate production in various cancer cell lines, including hepatocellular and breast carcinomas . The compound is known for its high selectivity towards LDHA over LDHB, making it a valuable tool in cancer research and potential therapeutic applications .
Biochemical Analysis
Biochemical Properties
GSK2837808A interacts with the enzyme lactate dehydrogenase A (LDHA), inhibiting its function . LDHA is an enzyme that plays a crucial role in the process of glycolysis, converting pyruvate into lactate while oxidizing NADH to NAD+ . By inhibiting LDHA, this compound can profoundly affect the biochemical reactions within the cell .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly cancer cells . It inhibits lactate production, a key process in cancer cell metabolism, in multiple cancer cell lines including hepatocellular and breast carcinomas . This inhibition of lactate production can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding and inhibition of LDHA . This inhibition is competitive with respect to NADH and non-competitive with respect to pyruvate . By inhibiting LDHA, this compound can disrupt the normal metabolic processes of the cell, leading to changes in gene expression and other cellular functions .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings . It has been shown to rapidly and profoundly inhibit lactate production rates in cancer cell lines
Dosage Effects in Animal Models
In animal models, this compound has been shown to decrease tumor weight, decrease tumor volume, and increase tumor cell apoptosis
Metabolic Pathways
This compound, as an inhibitor of LDHA, is involved in the metabolic pathway of glycolysis . By inhibiting LDHA, it can affect the conversion of pyruvate to lactate and the oxidation of NADH to NAD+, thereby influencing the metabolic flux or metabolite levels within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GSK2837808A involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving quinoline and benzoic acid derivatives .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced organic synthesis techniques and purification methods such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: GSK2837808A primarily undergoes inhibition reactions with its target enzyme, lactate dehydrogenase A. It does not undergo significant oxidation, reduction, or substitution reactions under normal physiological conditions .
Common Reagents and Conditions: The compound is typically used in research settings with reagents such as dimethyl sulfoxide (DMSO) for solubilization. The reaction conditions for its inhibitory activity involve physiological pH and temperature, mimicking the conditions within the human body .
Major Products Formed: The primary product of the reaction involving this compound is the inhibited form of lactate dehydrogenase A, which results in reduced lactate production in cancer cells .
Scientific Research Applications
GSK2837808A has a wide range of applications in scientific research, particularly in the fields of cancer biology and metabolism. Some of its key applications include:
Cancer Research: It is used to study the role of lactate dehydrogenase A in cancer cell metabolism and to evaluate the potential of LDHA inhibition as a therapeutic strategy.
Metabolic Studies: The compound helps in understanding the metabolic pathways involving lactate production and its impact on cellular functions.
Drug Development: this compound serves as a lead compound for the development of new LDHA inhibitors with improved efficacy and selectivity.
Mechanism of Action
GSK2837808A exerts its effects by selectively inhibiting lactate dehydrogenase A (LDHA). The inhibition is competitive with respect to NADH and non-competitive with respect to pyruvate . By inhibiting LDHA, the compound reduces lactate production, which is crucial for the survival and proliferation of cancer cells. This leads to altered metabolic pathways, reduced glucose uptake, and increased mitochondrial oxygen consumption .
Comparison with Similar Compounds
FX11: Another LDHA inhibitor with similar inhibitory activity but different selectivity profiles.
GNE-140: A potent LDHA inhibitor with distinct chemical structure and mechanism of action.
Sodium Oxamate: A classical LDHA inhibitor used in metabolic studies.
Uniqueness of GSK2837808A: this compound stands out due to its high selectivity for LDHA over LDHB and its potent inhibitory activity at nanomolar concentrations. This makes it a valuable tool for studying the specific role of LDHA in cancer metabolism and for developing targeted cancer therapies .
Properties
IUPAC Name |
3-[[3-(cyclopropylsulfamoyl)-7-(2,4-dimethoxypyrimidin-5-yl)quinolin-4-yl]amino]-5-(3,5-difluorophenoxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25F2N5O7S/c1-43-29-25(14-35-31(37-29)44-2)16-3-6-24-26(9-16)34-15-27(46(41,42)38-20-4-5-20)28(24)36-21-7-17(30(39)40)8-22(13-21)45-23-11-18(32)10-19(33)12-23/h3,6-15,20,38H,4-5H2,1-2H3,(H,34,36)(H,39,40) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBCPMYJIARMGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C2=CC3=NC=C(C(=C3C=C2)NC4=CC(=CC(=C4)C(=O)O)OC5=CC(=CC(=C5)F)F)S(=O)(=O)NC6CC6)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25F2N5O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.